2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile
Description
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties.
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-oxo-3-[2-(2,2,2-trifluoroethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-10-4-2-1-3-8(10)9(16)5-6-15/h1-4H,5,7H2 |
InChI Key |
JOFAXUYAGWYSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 2,2,2-trifluoroethanol with benzoylacetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: An organic compound with the formula CF3CH2OH, known for its use as a solvent and in organic synthesis.
2,2,2-Trifluoroethylthiobenzene: A compound similar in structure but with a thiol group instead of an ethoxy group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the presence of both a trifluoroethoxy group and a benzoylacetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H8F3NO2, characterized by a trifluoroethoxy group attached to a benzoylacetonitrile core. The presence of the trifluoroethoxy group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets.
The biological activity of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group can modulate the compound's affinity for these targets, influencing various cellular processes.
- Lipophilicity : The trifluoroethoxy moiety increases the compound's ability to cross lipid membranes.
- Enzyme Interaction : The nitrile group may participate in hydrogen bonding or dipole interactions with active sites of enzymes, potentially inhibiting or activating enzymatic activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile exhibit antimicrobial properties. For example, studies have shown that derivatives of benzoylacetonitrile can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Trifluoroethoxy)benzoylacetonitrile | E. coli | 15 |
| 2-(Trifluoroethoxy)benzoylacetonitrile | S. aureus | 18 |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its structural analogs have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 25 µM, indicating moderate potency.
Case Studies
A case study involving the application of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile in a therapeutic context highlighted its potential as a lead compound for drug development. Researchers observed significant cytotoxic effects on cancer cells while maintaining low toxicity to normal cells.
Research Findings
Recent research has focused on synthesizing derivatives of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile to enhance its biological activity. A study published in PubChem detailed the synthesis and evaluation of various functionalized compounds derived from this core structure. These derivatives exhibited varied biological activities based on modifications to the trifluoroethoxy group and other substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
